2,4,6-Triphenyl-1,3,5-triazine
CAS No.: 493-77-6
Cat. No.: VC21193828
Molecular Formula: C21H15N3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 493-77-6 |
|---|---|
| Molecular Formula | C21H15N3 |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 2,4,6-triphenyl-1,3,5-triazine |
| Standard InChI | InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H |
| Standard InChI Key | HBQUOLGAXBYZGR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
2,4,6-Triphenyl-1,3,5-triazine consists of a central 1,3,5-triazine ring (a six-membered heterocyclic structure with alternating carbon and nitrogen atoms) with phenyl groups attached at the 2, 4, and 6 positions. This arrangement creates a planar, symmetric molecule with extended π-conjugation, contributing to its unique optical and electronic properties. The compound's structure enables it to function as an electron acceptor in various molecular systems due to the electron-withdrawing nature of the triazine core .
The molecular geometry of 2,4,6-triphenyl-1,3,5-triazine allows for effective π-π stacking interactions, making it valuable for developing ordered molecular assemblies and crystalline structures. This property becomes particularly important when designing dendritic structures and covalent organic frameworks (COFs) for specific applications in materials science .
Physical and Chemical Properties
The compound exhibits notable thermal stability, with derivatives based on this core structure showing thermal degradation temperatures around 400°C . This high thermal stability makes 2,4,6-triphenyl-1,3,5-triazine-based materials suitable for applications requiring resistance to thermal stress.
Regarding its optical properties, 2,4,6-triphenyl-1,3,5-triazine and its derivatives display characteristic absorption maxima typically in the UV range, attributed to π-π* transitions originating from the benzene and 1,3,5-triazine moieties . The emission properties can be tuned by modifying the molecular structure, with quantum yields ranging from 0.50 to 0.70 for some fluorenyl-substituted derivatives .
Based on related compounds, we can estimate some thermodynamic properties, although specific data for 2,4,6-triphenyl-1,3,5-triazine itself is limited in the provided sources:
| Property | Value | Unit |
|---|---|---|
| Standard enthalpy of formation (ΔfH°solid) | Approximately -344.00 ± 3.00* | kJ/mol |
| Absorption maximum (λmax) | 323-350** | nm |
| Emission quantum yield (Φ) | 0.50-0.70*** | - |
*Value based on related compound 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione
**Range observed in various derivatives
***For fluorenyl-substituted derivatives
Synthesis Methods
Traditional Synthesis Routes
The synthesis of 2,4,6-triphenyl-1,3,5-triazine has been reported in scientific literature since the early 1970s, with various methodologies developed over the decades . One common approach involves the trimerization of benzonitrile derivatives under appropriate conditions. Alternative approaches include cyclization reactions using appropriate precursors that can form the triazine ring with phenyl substituents.
Modern Synthetic Approaches
Applications in Materials Science
Dendrimers and Extended Aromatic Systems
One of the significant applications of 2,4,6-triphenyl-1,3,5-triazine is in the development of dendrimers - highly branched, star-shaped macromolecules with precisely defined structures. Dendrimers D1 and D2, which incorporate the 2,4,6-triphenyl-1,3,5-triazine motif, have been synthesized and characterized for their unique photophysical properties .
D1 features a single 1,3,5-triazine core with three 3,5-diphenylbenzene units attached, while D2 contains four 1,3,5-triazine skeletons in its structure. Both dendrimers exhibit interesting photophysical properties, with D2 showing approximately three times higher emission intensity compared to D1 and a red-shifted emission maximum (by approximately 40 nm) . These differences are attributed to the expanded π-conjugation system in D2, which contains four triazine units compared to D1's single unit.
The photophysical properties of these dendrimers make them potentially valuable for applications in areas such as:
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Light-emitting materials
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Photocatalysis
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Sensing applications
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Optoelectronic devices
Covalent Organic Frameworks
2,4,6-Triphenyl-1,3,5-triazine has emerged as a crucial building block in the development of covalent organic frameworks (COFs) for photoelectrochemical applications . COFs are crystalline porous materials formed through the linkage of organic building units via covalent bonds. The incorporation of 2,4,6-triphenyl-1,3,5-triazine into these frameworks enhances their electronic properties for specific applications.
Recent research has demonstrated the effectiveness of 2,4,6-triphenyl-1,3,5-triazine-based COFs for photoelectrochemical hydrogen evolution. For example, COFs synthesized by polycondensation of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde with appropriate amine compounds have shown promising performance for hydrogen evolution under visible light irradiation .
These COFs exhibit significant photocurrent generation, with values reaching approximately 110 μA/cm² when an electron donor (triphenylbenzene) is incorporated into the structure . This performance significantly exceeds that of simpler frameworks, demonstrating the value of strategic design in these materials.
Photocatalytic Applications
The electron-accepting nature of the 1,3,5-triazine core makes 2,4,6-triphenyl-1,3,5-triazine an excellent candidate for photocatalytic applications. Dendrimers D1 and D2 have demonstrated photocatalytic performance, with D2 providing more satisfactory reaction results compared to D1, likely due to its extended electronic structure and the presence of multiple triazine units .
The photocatalytic properties arise from the ability of these compounds to:
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Absorb light efficiently in the UV and near-visible regions
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Undergo electronic excitation with relatively long-lived excited states
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Participate in electron transfer processes with suitable substrates
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Stabilize radical intermediates during photocatalytic cycles
Spectroscopic Characteristics
Absorption and Emission Properties
2,4,6-Triphenyl-1,3,5-triazine and its derivatives display characteristic absorption profiles dominated by π-π* transitions. For the dendrimers D1 and D2, significant absorption bands are observed with maxima around 323 nm, attributed to transitions involving both the benzene and 1,3,5-triazine components of the molecule .
The emission properties show interesting variations based on molecular structure. When excited at 315 nm, both D1 and D2 exhibit stronger emission compared to excitation at 250 nm. Notably, D2 shows approximately three times higher emission intensity than D1, with its emission maximum red-shifted by approximately 40 nm compared to D1 . This demonstrates how structural modifications can significantly impact the photophysical properties of these compounds.
Similar trends are observed in other derivatives, with fluorenyl-substituted derivatives of 2,4,6-triphenyl-1,3,5-triazine showing monomer fluorescence with quantum yields between 0.50 and 0.70 . The geometry, optical properties, and electrochemical characteristics of these star-shaped molecules are strongly influenced by their linking topologies, with compounds featuring double and triple bond linkages displaying smaller optical band gaps and bathochromic shifts compared to derivatives with single-bond connections .
Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and purity of 2,4,6-triphenyl-1,3,5-triazine derivatives. For example, the symmetric nature of dendrimer D1 is confirmed by the presence of six sets of signals in its ¹H NMR spectrum . Detailed spectroscopic data for D2 include:
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¹H NMR (CDCl₃, 500 MHz, ppm): δH 8.66–8.63 (m, 15H), 7.61–7.51 (m, 26H)
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¹³C{¹H} NMR (CDCl₃, 125 MHz, ppm): δC 173.7, 171.7, 135.9, 123.8, 129.2, 128.8, 128.7
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FT-IR (ATR): ν 2912, 2844, 1524, 1483, 1363, 1234, 1074, 837, 740, 683 cm⁻¹
These spectroscopic fingerprints provide essential data for confirming the structure and purity of synthesized compounds, which is crucial for understanding structure-property relationships and ensuring reproducibility in applications.
Future Research Directions
Emerging Applications
The unique properties of 2,4,6-triphenyl-1,3,5-triazine position it favorably for several emerging applications:
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Solar energy conversion: The compound's ability to absorb UV and near-visible light, coupled with its electron-accepting properties, makes it promising for photovoltaic and solar fuel production applications .
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Advanced optoelectronic devices: The tunable emission properties and thermal stability of 2,4,6-triphenyl-1,3,5-triazine derivatives suggest potential applications in organic light-emitting diodes (OLEDs) and other display technologies.
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Sensing platforms: The photophysical responses of these compounds to changes in their environment could be leveraged for developing chemical and biological sensing platforms.
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Energy storage materials: Integration into hierarchical structures for energy storage applications represents another frontier for research with these compounds.
Challenges and Future Prospects
Despite the promising properties and applications of 2,4,6-triphenyl-1,3,5-triazine, several challenges remain:
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Improving synthetic efficiency: Current synthetic routes for complex derivatives typically provide moderate yields (e.g., 41% for D2 and 50% for D1) . Developing more efficient synthetic methodologies would facilitate broader application.
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Expanding the absorption range: Most 2,4,6-triphenyl-1,3,5-triazine derivatives primarily absorb in the UV region. Extending absorption into the visible spectrum would enhance their utility for solar energy applications.
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Structure-property relationships: Further investigation of how structural modifications impact photophysical and electronic properties would enable more rational design of functional materials.
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Scalability and processing: Transitioning from laboratory-scale synthesis to practical applications requires addressing challenges related to scalability, processing, and device integration.
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